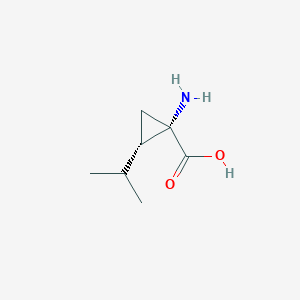

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is an amino acid that has been widely studied for its potential as a therapeutic agent. APC is a non-proteinogenic amino acid, which means that it is not incorporated into proteins like the 20 standard amino acids. In

Wirkmechanismus

The mechanism of action of APC involves its binding to the glycine-binding site of NMDA receptors, which leads to a reduction in receptor activity. This results in a decrease in the influx of calcium ions into neurons, which can be neuroprotective in conditions such as stroke and traumatic brain injury. APC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Biochemische Und Physiologische Effekte

APC has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, APC has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties. In animal studies, APC has been shown to improve outcomes in models of stroke, traumatic brain injury, and spinal cord injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of APC is its relatively simple synthesis, which makes it accessible for laboratory studies. It has also been shown to have a range of effects on ion channels and other targets, which makes it a versatile tool for investigating neuronal function. However, one limitation is that its effects on NMDA receptors are relatively selective, which may limit its utility in certain contexts. Additionally, its use in animal studies may be limited by its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on APC. One area of interest is its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and spinal cord injury. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is its potential as a tool for investigating neuronal function and the role of ion channels in disease. Finally, there is interest in developing more selective analogs of APC that may have improved therapeutic potential.

Synthesemethoden

APC can be synthesized in several ways, including via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reaction of cyclopropanecarboxylic acid with tert-butylamine, followed by reduction of the resulting imine. The synthesis of APC is relatively simple and can be carried out on a laboratory scale.

Wissenschaftliche Forschungsanwendungen

APC has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its ability to modulate the activity of ionotropic glutamate receptors, which are involved in a range of neurological and psychiatric disorders. APC has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes, as well as in the pathophysiology of conditions such as schizophrenia and depression.

Eigenschaften

CAS-Nummer |

162871-02-5 |

|---|---|

Produktname |

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |

InChI-Schlüssel |

GFIRYOYQBKQVOL-FSPLSTOPSA-N |

Isomerische SMILES |

CC(C)[C@@H]1C[C@]1(C(=O)O)N |

SMILES |

CC(C)C1CC1(C(=O)O)N |

Kanonische SMILES |

CC(C)C1CC1(C(=O)O)N |

Synonyme |

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)